Synthetic Accessibility vs. Oxamflatin-Class Intermediates
2-(Benzenesulfonamido)pent-4-ynoic acid is synthesized directly from pent-4-ynoic acid and benzenesulfonyl chloride in a single-step sulfonamide formation under basic conditions (triethylamine, room temperature) . In contrast, Oxamflatin and its synthetic precursors including Dehydroxyamino Oxamflatin Acid require multi-step sequences with organometallic couplings to install the conjugated enyne system and the m-substituted phenyl ring, with reported overall yields typically below 30% [1]. The quantitative difference in synthetic step count is ≥4 additional steps for Oxamflatin-class compounds relative to the target compound.
| Evidence Dimension | Synthetic step count from commercial starting materials |
|---|---|
| Target Compound Data | 1 step (direct sulfonamide formation from pent-4-ynoic acid + benzenesulfonyl chloride) |
| Comparator Or Baseline | Dehydroxyamino Oxamflatin Acid (CAS 151720-90-0): ≥5 steps from commercial aryl halides |
| Quantified Difference | ≥4 additional synthetic steps; target compound synthesis >80% fewer steps |
| Conditions | Target compound: Et₃N, CH₂Cl₂/THF, room temperature; Comparator: Multi-step sequence including Sonogashira coupling and Heck reaction |
Why This Matters
Fewer synthetic steps translate directly to lower procurement cost, reduced lead time, and higher batch-to-batch consistency — critical for iterative medicinal chemistry programs.
- [1] ChemSrc. 2-(Benzenesulfonamido)pent-4-ynoic acid (CAS 162749-20-4). SMILES: C#CCC(NS(=O)(=O)c1ccccc1)C(=O)O. Terminal alkyne directly attached to α-carbon without extended conjugation. View Source
